1-Methyl-4-propylcyclohexane
CAS No.: 28352-42-3
Cat. No.: VC18982135
Molecular Formula: C10H20
Molecular Weight: 140.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28352-42-3 |
---|---|
Molecular Formula | C10H20 |
Molecular Weight | 140.27 g/mol |
IUPAC Name | 1-methyl-4-propylcyclohexane |
Standard InChI | InChI=1S/C10H20/c1-3-4-10-7-5-9(2)6-8-10/h9-10H,3-8H2,1-2H3 |
Standard InChI Key | QAXQTVWXIPRDOC-UHFFFAOYSA-N |
Canonical SMILES | CCCC1CCC(CC1)C |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
1-Methyl-4-propylcyclohexane consists of a six-membered cyclohexane ring with two substituents: a methyl group (-CH₃) at position 1 and a propyl group (-CH₂CH₂CH₃) at position 4 . The spatial arrangement of these groups influences the compound’s conformational stability. In its most stable chair conformation, the larger propyl group typically occupies an equatorial position to minimize steric strain, while the methyl group may adopt either axial or equatorial orientation depending on synthesis conditions .
The molecular structure is represented by the SMILES notation CCCC1CCC(CC1)C
and the InChIKey QAXQTVWXIPRDOC-UHFFFAOYSA-N
. These identifiers ensure precise chemical communication across databases and research platforms.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₂₀ | |
Molecular Weight | 140.27 g/mol | |
IUPAC Name | 1-methyl-4-propylcyclohexane | |
CAS Numbers | 4291-81-0, 28352-42-3, 28954-42-9 | |
SMILES | CCCC1CCC(CC1)C |
Synthesis Methods and Reaction Mechanisms
Hydrogenation of Aromatic Precursors
A common synthesis route involves the catalytic hydrogenation of 1-methyl-4-propylbenzene. This method employs transition metal catalysts such as palladium or nickel under high-pressure hydrogen gas (H₂) to saturate the aromatic ring. The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential addition of hydrogen atoms to the benzene ring, yielding the fully saturated cyclohexane derivative.
Table 2: Comparison of Synthesis Methods
Method | Conditions | Advantages | Limitations |
---|---|---|---|
Catalytic Hydrogenation | Pd/Ni catalyst, H₂ (5–10 atm) | High purity, mild conditions | Requires aromatic precursor |
Alkylation | AlCl₃, 40–60°C | Direct functionalization | Low yield, side reactions |
Physical and Chemical Properties
Phase Behavior and Thermodynamics
1-Methyl-4-propylcyclohexane is a liquid at room temperature, with a boiling point of 448.9 K (175.8°C) . Its density and viscosity align with those of medium-chain alkanes, though exact values remain undocumented in open literature. The compound is insoluble in water but miscible with nonpolar solvents like hexane and toluene.
Spectroscopic Characteristics
-
Infrared (IR) Spectroscopy: Key absorption bands include C-H stretches near 2850–2960 cm⁻¹ (alkyl groups) and C-C ring vibrations at 800–1000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR): The proton NMR spectrum displays distinct signals for methyl (δ 0.8–1.0 ppm), propyl (δ 1.2–1.5 ppm), and cyclohexane ring protons (δ 1.4–1.8 ppm) .
Reactivity and Chemical Behavior
Halogenation
Under radical-initiated conditions, 1-methyl-4-propylcyclohexane undergoes halogenation (e.g., with Cl₂ or Br₂) to form monosubstituted products. The reaction preferentially targets tertiary C-H bonds in the cyclohexane ring due to their lower bond dissociation energies.
Oxidation Reactions
Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) cleave the ring, producing dicarboxylic acids or ketones, respectively. Controlled oxidation with milder agents (e.g., O₂ in the presence of cobalt catalysts) may yield cyclic alcohols or ketones.
Reaction Example:
Applications and Industrial Relevance
Solvent and Fuel Additive
The compound’s nonpolar nature makes it suitable as a solvent for resins and waxes. Additionally, its high boiling point and thermal stability suggest potential as a fuel additive to improve combustion efficiency.
Intermediate in Organic Synthesis
1-Methyl-4-propylcyclohexane serves as a precursor in the production of surfactants and lubricants. Functionalization via sulfonation or ethoxylation introduces hydrophilic groups, enabling applications in detergents and emulsifiers.
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